molecular formula C9H8N2O B1598985 6-Aminoquinolin-8-ol CAS No. 68748-35-6

6-Aminoquinolin-8-ol

Cat. No.: B1598985
CAS No.: 68748-35-6
M. Wt: 160.17 g/mol
InChI Key: LFLAICRWAWUQOF-UHFFFAOYSA-N
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Description

6-Aminoquinolin-8-ol is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of an amino group at the sixth position and a hydroxyl group at the eighth position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoquinolin-8-ol typically involves the nitration of quinoline to produce a mixture of nitro derivatives, which are then separated and reduced to obtain the desired amino compound. One common method involves the nitration of quinoline to yield 6-nitroquinoline, followed by reduction using tin powder in the presence of hydrochloric acid to produce this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 6-Aminoquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-ol derivatives.

    Reduction: Reduction reactions can further modify the amino group.

    Substitution: Electrophilic aromatic substitution reactions are common, where the amino and hydroxyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Tin powder in hydrochloric acid or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

6-Aminoquinolin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Aminoquinolin-8-ol involves its interaction with various molecular targets. In biological systems, it can chelate metal ions, disrupting essential metal-dependent processes in pathogens. This chelation ability is crucial for its antimicrobial and antimalarial activities. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .

Comparison with Similar Compounds

    8-Hydroxyquinoline: Similar in structure but with a hydroxyl group at the eighth position instead of an amino group.

    Primaquine: An antimalarial drug that is a derivative of 8-aminoquinoline.

    Tafenoquine: Another antimalarial drug with a longer half-life compared to primaquine.

Uniqueness: 6-Aminoquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential for diverse applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

6-aminoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLAICRWAWUQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405699
Record name 6-aminoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68748-35-6
Record name 6-aminoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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